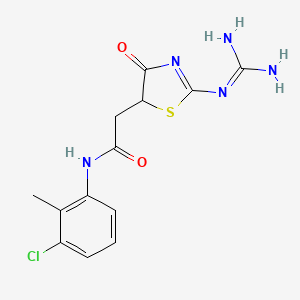![molecular formula C17H15N3O2 B11042723 2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(4-methoxyphenyl)methanone](/img/structure/B11042723.png)
2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(4-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(4-methoxyphenyl)methanone is a complex organic compound that belongs to the class of imidazobenzimidazoles This compound features a fused ring system combining imidazole and benzimidazole moieties, which are known for their significant biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the imidazole ring. The final step involves the attachment of the methoxyphenyl group.
Preparation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Formation of Imidazole Ring: The benzimidazole intermediate is then reacted with glyoxal and ammonia or primary amines to form the imidazole ring.
Attachment of Methoxyphenyl Group: The final step involves the acylation of the imidazobenzimidazole with 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(4-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted imidazobenzimidazole derivatives.
Applications De Recherche Scientifique
2,3-Dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(4-methoxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1H-imidazo[1,2-a]benzimidazole: Lacks the methoxyphenyl group but shares the core structure.
4-Methoxyphenyl derivatives: Compounds with similar aromatic substitution patterns but different core structures.
Uniqueness
The unique combination of the imidazobenzimidazole core with a methoxyphenyl group distinguishes 2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(4-methoxyphenyl)methanone from other compounds
Propriétés
Formule moléculaire |
C17H15N3O2 |
|---|---|
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H15N3O2/c1-22-13-8-6-12(7-9-13)16(21)20-11-10-19-15-5-3-2-4-14(15)18-17(19)20/h2-9H,10-11H2,1H3 |
Clé InChI |
GTWUZBGBTWTHAB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)N2CCN3C2=NC4=CC=CC=C43 |
Solubilité |
6.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11042641.png)


![N-{2-oxo-2-[(thiophen-2-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11042679.png)
![N-(4-methoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide](/img/structure/B11042684.png)
![2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11042687.png)
![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B11042690.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B11042691.png)
![1-acetyl-4-{[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11042708.png)

![N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B11042716.png)
![(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11042718.png)

![4-Amino-7-(3,5-difluorophenyl)-1-(3,4-dimethylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11042727.png)
